molecular formula C29H60 B14423007 6-Methyloctacosane CAS No. 81468-97-5

6-Methyloctacosane

Cat. No.: B14423007
CAS No.: 81468-97-5
M. Wt: 408.8 g/mol
InChI Key: FHJCXUYAUUQTPJ-UHFFFAOYSA-N
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Description

6-Methyloctacosane (CAS: 1560-98-1) is a branched alkane with the molecular formula C₂₉H₆₀. It belongs to the class of methyl-substituted long-chain alkanes, characterized by a single methyl branch at the sixth carbon of a 28-carbon backbone. This structural modification distinguishes it from linear alkanes and influences its physical and chemical properties, such as melting point, solubility, and crystallinity. Methyl-branched alkanes like this compound are commonly studied in materials science, organic chemistry, and biochemistry due to their presence in plant waxes, insect cuticles, and synthetic lubricants .

Properties

CAS No.

81468-97-5

Molecular Formula

C29H60

Molecular Weight

408.8 g/mol

IUPAC Name

6-methyloctacosane

InChI

InChI=1S/C29H60/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-29(3)27-25-7-5-2/h29H,4-28H2,1-3H3

InChI Key

FHJCXUYAUUQTPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyloctacosane typically involves the alkylation of octacosane. One common method is the Friedel-Crafts alkylation, where octacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure selective methylation at the desired position.

Industrial Production Methods: Industrial production of this compound can be achieved through catalytic hydrogenation of unsaturated precursors or by using advanced techniques such as gas-phase synthesis. These methods ensure high purity and yield, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 6-Methyloctacosane undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the hydrocarbon into corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to produce saturated hydrocarbons.

    Substitution: Halogenation reactions, where this compound reacts with halogens like chlorine (Cl2) or bromine (Br2), result in the formation of halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst.

    Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated alkanes.

Scientific Research Applications

6-Methyloctacosane has diverse applications in scientific research, including:

    Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures.

    Biology: Studied for its role in insect communication and as a component of cuticular hydrocarbons.

    Medicine: Investigated for its potential antimicrobial properties and its role in the development of new pharmaceuticals.

    Industry: Utilized in the formulation of lubricants, coatings, and as a reference material in analytical chemistry.

Mechanism of Action

The mechanism of action of 6-Methyloctacosane in biological systems involves its interaction with cell membranes and its role in chemical signaling. In insects, it acts as a pheromone, influencing behaviors such as mating and aggregation. The molecular targets include specific receptors on the insect’s antennae, which detect the hydrocarbon and trigger a behavioral response.

Comparison with Similar Compounds

Structural Isomers of Methyloctacosane

Methyloctacosane isomers differ in the position of the methyl branch along the carbon chain. Key examples include:

Compound Name CAS Number Molecular Formula Branching Position(s)
This compound 1560-98-1 C₂₉H₆₀ C6
2-Methyloctacosane Not specified C₂₉H₆₀ C2
13-Methyloctacosane Not specified C₂₉H₆₀ C13

Key Differences :

  • Melting Point : Branching near the chain terminus (e.g., 2-methyloctacosane) reduces intermolecular van der Waals forces compared to mid-chain branching (e.g., 6- or 13-methyloctacosane). This results in lower melting points for terminally branched isomers.
  • Crystallinity : Mid-chain branching (C6 or C13) disrupts crystalline packing less severely than terminal branching, leading to higher thermal stability .

Dimethyl-Substituted Heptacosanes

Dimethylheptacosanes feature two methyl branches on a 27-carbon backbone, introducing greater structural complexity. Examples include:

Compound Name CAS Number Molecular Formula Branching Positions
3,11-Dimethylheptacosane 17-928-3 C₂₉H₆₀ C3, C11
9,13-Dimethylheptacosane 18-538-5 C₂₉H₆₀ C9, C13
3,23-Dimethylheptacosane 25-705-1 C₂₉H₆₀ C3, C23

Comparison with this compound :

  • Branching Density: Dimethylheptacosanes exhibit increased steric hindrance compared to mono-methylated this compound, leading to lower melting points and enhanced solubility in nonpolar solvents.
  • Synthetic Accessibility: Mono-methylated alkanes like this compound are often synthesized via controlled alkylation reactions, whereas dimethylated variants require multi-step regioselective processes .

Physical and Chemical Properties

Property This compound 2-Methyloctacosane 3,11-Dimethylheptacosane
Molecular Weight (g/mol) 408.8 408.8 408.8
Branching Type Mono-methyl Mono-methyl Di-methyl
Predicted Melting Point Moderate (~60–70°C) Lower (~50–60°C) Lower (~40–50°C)

Notes:

  • The predicted melting points align with the principle that increased branching reduces symmetry and weakens intermolecular forces.
  • Solubility in hydrocarbons follows the order: dimethylheptacosanes > mono-methyloctacosanes > linear octacosane .

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